molecular formula C24H25N3O2S B2971772 2-(isobutylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034575-67-0

2-(isobutylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2971772
CAS No.: 2034575-67-0
M. Wt: 419.54
InChI Key: KVVULFVAOCIBOR-UHFFFAOYSA-N
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Description

2-(isobutylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic compound that belongs to the pyrrolopyrimidine class of molecules. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrrolopyrimidine core with various substituents, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(isobutylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common approach is to start with the construction of the pyrrolopyrimidine core, followed by the introduction of the isobutylthio, methoxybenzyl, and phenyl groups through various substitution reactions. Key steps may include:

    Cyclization reactions: to form the pyrrolopyrimidine core.

    Nucleophilic substitution: to introduce the isobutylthio group.

    Aromatic substitution: to attach the methoxybenzyl and phenyl groups.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:

    Batch or continuous flow reactors: for efficient reaction control.

    Purification techniques: such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(isobutylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The isobutylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrrolopyrimidine core can be reduced under specific conditions.

    Substitution: The methoxybenzyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, Grignard reagents.

Major Products:

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Reduced pyrrolopyrimidine derivatives.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(isobutylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 2-(isobutylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

    Signal transduction pathways: Affecting various intracellular signaling pathways.

Comparison with Similar Compounds

    2-(isobutylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one: shares structural similarities with other pyrrolopyrimidine derivatives, such as:

Uniqueness:

  • The presence of the isobutylthio group and the specific substitution pattern on the pyrrolopyrimidine core make this compound unique compared to its analogs. These structural features can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-2-(2-methylpropylsulfanyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S/c1-16(2)15-30-24-26-21-19(17-9-5-4-6-10-17)13-25-22(21)23(28)27(24)14-18-11-7-8-12-20(18)29-3/h4-13,16,25H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVULFVAOCIBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NC2=C(C(=O)N1CC3=CC=CC=C3OC)NC=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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